

Experimental Protocol for Combinatorial Biosynthesis

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Compound Focus: Medermycin

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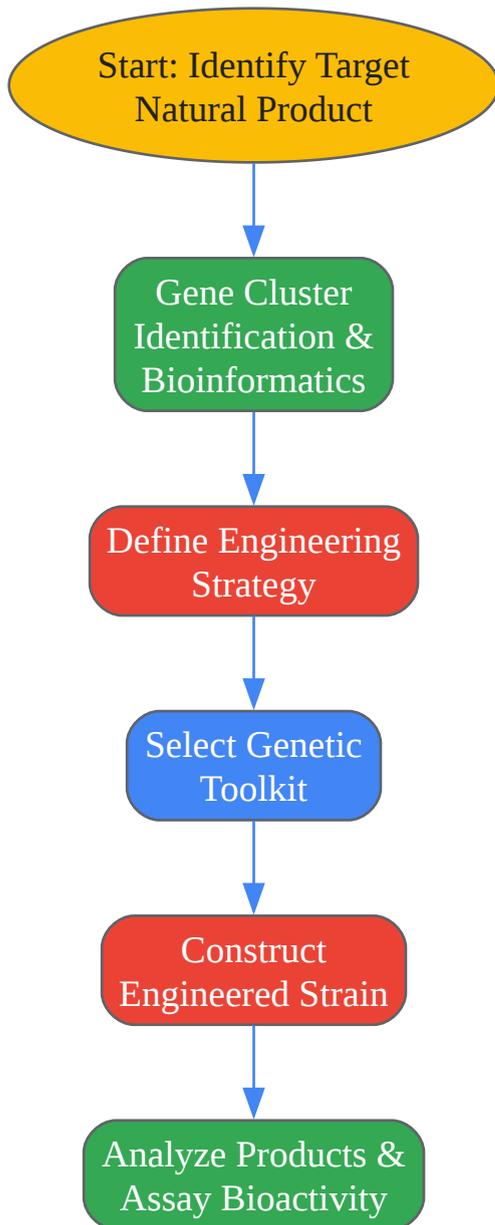
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This protocol outlines a general strategy for engineering the **medermycin** biosynthetic pathway, inspired by successful applications in other systems like the daptomycin and nocardioazine pathways [1] [2].

Stage 1: In Silico Design and Gene Cluster Analysis

- **Objective:** Identify key genetic elements for manipulation.
- **Methodology:**
 - **Sequence Analysis:** Annotate the **medermycin** biosynthetic gene cluster from the host *Streptomyces* genome sequence. Identify open reading frames (ORFs) for PKS core genes, tailoring enzymes (e.g., oxidoreductases, methyltransferases, glycosyltransferases), and regulatory elements.
 - **Target Selection:** Based on annotation, select "hotspots" for engineering:
 - **Subunit Swapping:** Replace large segments of the PKS (e.g., a full module or an entire synthase subunit) with corresponding segments from a homolog producing a different compound (e.g., mederrhodins).
 - **Module Swapping:** Replace a single catalytic module within the PKS to alter the extender unit incorporated at a specific position in the polyketide chain.
 - **Tailoring Enzyme Engineering:** Introduce or swap genes encoding tailoring enzymes (e.g., glycosyltransferases, oxygenases) from heterologous clusters to create novel derivatives.
 - **Primer and Vector Design:** Design primers for PCR amplification of the selected gene clusters or modules. Prepare appropriate conjugative or integrative vectors (e.g., with ϕ C31 or IS117 attachment sites) containing strong, constitutive promoters (e.g., ermEp*).

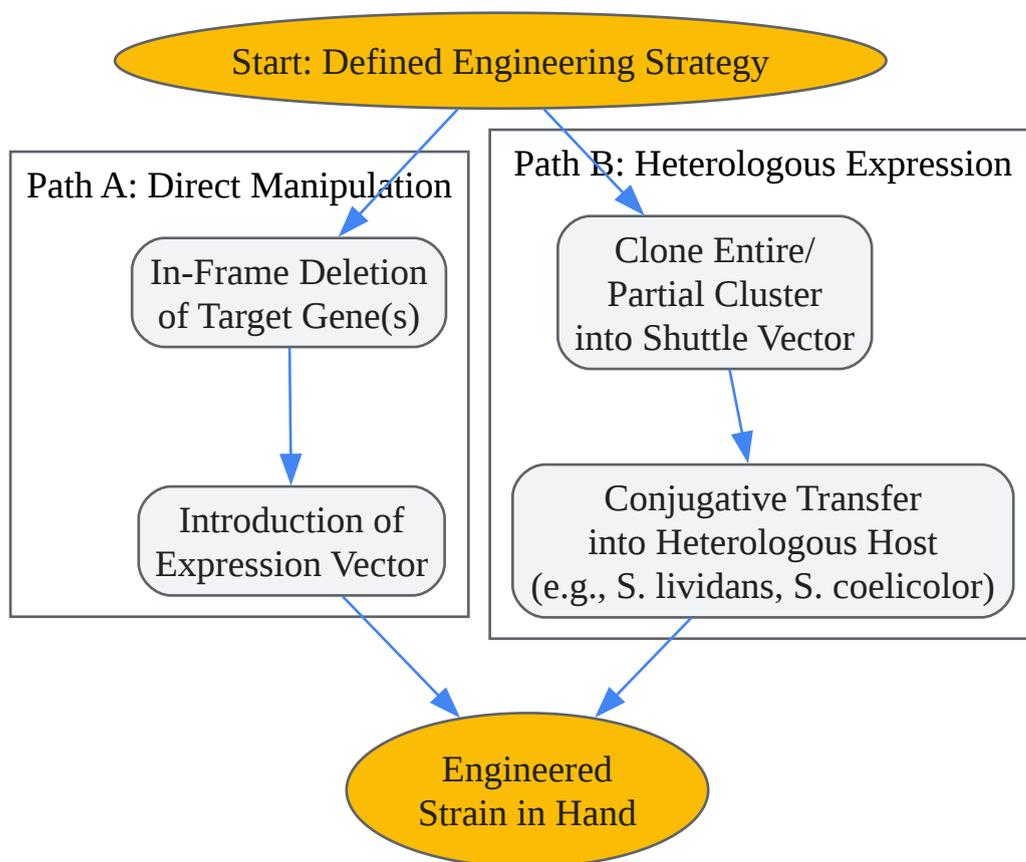
The following diagram illustrates the core logic and workflow for planning and executing a combinatorial biosynthesis project.



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Stage 2: Genetic Manipulation of the Producer Strain

This stage involves the physical construction of the engineered strain, a process with multiple potential pathways as shown below.



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Path A: Direct Manipulation of the Native Producer

- **In-Frame Deletion:** Create a mutant strain of the native **medermycin** producer by performing an in-frame deletion of the target gene(s) using standard λ -Red recombinase or CRISPR-Cas9 systems.
- **Trans-Complementation:** Introduce the engineered gene (e.g., a subunit or module from a heterologous cluster) cloned into a shuttle vector into the deletion mutant via intergeneric conjugation from *E. coli* ET12567/pUZ8002 [2].

Path B: Heterologous Expression

- **Cloning:** Clone the entire **medermycin** gene cluster or a refactored version into a bacterial artificial chromosome (BAC) or other suitable shuttle vector.
- **Conjugation:** Transfer the constructed vector into a well-characterized heterologous host like *Streptomyces lividans* TK24 or *S. coelicolor* M1152/M1146, which are optimized for antibiotic production [1].

Stage 3: Analysis of Engineered Strains and Novel Metabolites

- **Fermentation and Metabolite Extraction:**

- Culture wild-type and engineered strains in appropriate liquid media (e.g., TSB, R5) for 5-7 days.
- Extract the broth and mycelia with an equal volume of ethyl acetate. Concentrate the organic extracts under reduced pressure.

- **Metabolite Profiling and Purification:**

- **Analytical HPLC:** Initially analyze crude extracts using reversed-phase C18 HPLC with UV/Vis and/or mass spectrometric (MS) detection. Compare chromatograms of engineered and wild-type strains to identify novel peaks.
- **Purification:** Scale up fermentation and use preparative HPLC to purify milligram quantities of novel compounds.
- **Structural Elucidation:** Analyze purified compounds using high-resolution mass spectrometry (HRMS) and one-dimensional/two-dimensional nuclear magnetic resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HSQC, HMBC) to determine their structures.

- **Bioactivity Assays:**

- Determine the Minimum Inhibitory Concentration (MIC) of novel analogs against a panel of Gram-positive bacteria (e.g., *Staphylococcus aureus*, *Enterococcus faecium*) using the standard broth microdilution method [3].
- Evaluate cytotoxicity against mammalian cell lines (e.g., human keratinocytes, HepG2) using assays like MTT or MTS. A useful benchmark is to aim for a selectivity index (cytotoxic IC_{50} / antimicrobial MIC) of >10 [3].

Key Parameters and Expected Outcomes

The table below summarizes the main engineering strategies and their potential impacts.

Engineering Strategy	Targeted Outcome	Key Experimental Parameters	Analytical Techniques for Verification
Subunit/Module Swapping	Alter polyketide chain length or starter/extender units.	Identity of donor gene cluster; Vector stability; Production yield.	HRMS (for molecular weight); NMR (for carbon backbone).

Engineering Strategy	Targeted Outcome	Key Experimental Parameters	Analytical Techniques for Verification
Tailoring Enzyme Engineering	Introduce new functional groups (e.g., sugar, hydroxyl).	Substrate specificity of enzyme; Co-factor availability.	HPLC (retention time shift); MS/MS (fragmentation); NMR.
Regulatory Gene Overexpression	Enhance overall production titers.	Promoter strength; Fermentation conditions.	HPLC-UV/Vis for yield comparison with wild-type.

Critical Considerations and Troubleshooting

- **Low or No Production:** Ensure genetic stability of the construct and optimize fermentation conditions (media, temperature, duration). For heterologous hosts, check for successful integration and transcription of the gene cluster.
- **Precursor Mismatch:** A common issue where an engineered module or tailoring enzyme does not recognize its non-native substrate. Solution: employ broader specificity enzymes or perform additional "debugging" mutations in the active site.
- **Product Instability:** Some novel compounds may be unstable under fermentation or purification conditions. Monitor extracts over time and adjust pH and solvent systems accordingly.

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